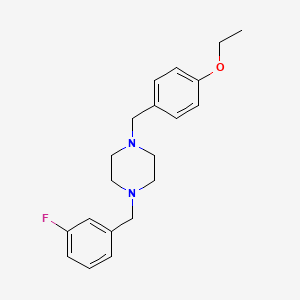![molecular formula C17H25N3O4S B10881649 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylcyclohexyl group and a 2-nitrophenylsulfonyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-Methylcyclohexylamine: This intermediate can be synthesized by the hydrogenation of 4-methylcyclohexanone using a suitable catalyst.
Formation of 1-(4-Methylcyclohexyl)piperazine: The 4-methylcyclohexylamine is then reacted with piperazine under appropriate conditions to form 1-(4-methylcyclohexyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(4-methylcyclohexyl)piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenylsulfonyl group may play a key role in its activity by facilitating interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylcyclohexyl)piperazine: Lacks the nitrophenylsulfonyl group, resulting in different chemical and biological properties.
1-(4-Methylcyclohexyl)-4-[(2-chlorophenyl)sulfonyl]piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25N3O4S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1-(4-methylcyclohexyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-6-8-15(9-7-14)18-10-12-19(13-11-18)25(23,24)17-5-3-2-4-16(17)20(21)22/h2-5,14-15H,6-13H2,1H3 |
InChI-Schlüssel |
PPNHUEKPWFIUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)

methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)

![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)

![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
